N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide
Description
N-(3-(5-(4-Methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core.
Properties
IUPAC Name |
N-[3-[5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-30-19-12-10-16(11-13-19)24-27-22(20-8-3-4-9-23(20)31-24)15-21(25-27)17-6-5-7-18(14-17)26-32(2,28)29/h3-14,22,24,26H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMFOKPYFKGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)NS(=O)(=O)C)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide involves multiple steps, typically starting with the formation of the pyrazolo[1,5-c][1,3]oxazine core. Key intermediates are synthesized through reactions involving aromatic substitution, cyclization, and condensation processes. Reaction conditions often require precise control of temperature, pH, and the use of specific solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may scale up these synthetic routes using advanced techniques like continuous flow chemistry, which ensures higher yields and better control over reaction parameters. The use of automated reactors and real-time monitoring systems enhances the efficiency and safety of large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form sulfone derivatives.
Reduction: : Reduction may lead to the formation of amine or alcohol functional groups.
Substitution: : Aromatic substitution reactions can introduce different substituents on the benzene rings.
Common Reagents and Conditions
Reagents such as strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles are commonly used. Conditions vary from room temperature to elevated temperatures, often requiring inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is utilized in the synthesis of novel compounds with potential pharmaceutical applications.
Biology and Medicine
Biologically, this compound shows promise in targeting specific enzymes or receptors, making it a candidate for drug development, particularly in areas like cancer treatment and neurological disorders. Its structural analogs can inhibit or modulate biological pathways, offering therapeutic potential.
Industry
In industry, its derivatives are explored for use in materials science, particularly in the development of polymers with specific mechanical or thermal properties.
Mechanism of Action
N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide exerts its effects by interacting with molecular targets such as enzymes and receptors. The interaction often involves binding to active sites or allosteric sites, altering the biological activity of these targets. Specific pathways influenced include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Structural Analog with p-Tolyl Substituent (CAS 868155-28-6)
Key Differences :
- Substituent : The target compound’s 4-methoxyphenyl group is replaced with a p-tolyl (methyl) group in the analog.
- Molecular Weight : Both share the same molecular formula (C₂₄H₂₃N₃O₃S) and weight (433.5 g/mol), indicating similar size but divergent electronic profiles .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (4-Methoxyphenyl) | Analog (p-Tolyl, CAS 868155-28-6) |
|---|---|---|
| Substituent | 4-OCH₃ | 4-CH₃ |
| Molecular Formula | C₂₄H₂₃N₃O₃S | C₂₄H₂₃N₃O₃S |
| Polar Surface Area | Higher (due to -OCH₃) | Lower (due to -CH₃) |
| LogP (Predicted) | Lower (more hydrophilic) | Higher (more lipophilic) |
Pyrazoline-Based Benzenesulfonamides ()
Key Differences :
- Core Structure : The target’s benzo[e]pyrazolo-oxazine core differs from the pyrazoline rings in ’s compounds.
- Bioactivity: highlights carbonic anhydrase inhibition and cytotoxicity for pyrazoline sulfonamides.
Table 2: Bioactivity Comparison
Chromen-2-yl Derivatives ()
Key Differences :
- Complexity : The compound in has a fluorinated chromen-2-yl group and pyrazolo[3,4-d]pyrimidine core, resulting in a higher molecular weight (603.0 g/mol vs. 433.5 g/mol).
- Melting Point : The chromen-2-yl derivative melts at 252–255°C, suggesting stronger intermolecular forces (e.g., π-stacking) compared to the target compound’s unrecorded but likely lower melting point .
Biological Activity
N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide (CAS Number: 868155-29-7) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 449.5 g/mol. The structure consists of a benzo[e]pyrazolo[1,5-c][1,3]oxazine core substituted with a methanesulfonamide group and a 4-methoxyphenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O4S |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 868155-29-7 |
Antibacterial Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties against both gram-positive and gram-negative bacterial strains. In a study utilizing molecular docking and POM analysis, several compounds showed remarkable antibacterial action, indicating their potential as therapeutic agents in treating bacterial infections .
Case Study: Antibacterial Efficacy
A recent investigation evaluated the antibacterial activity of synthesized oxazine derivatives:
| Compound ID | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound 8 | Staphylococcus aureus | 15 |
| Compound 15 | Escherichia coli | 18 |
| Compound 17 | Pseudomonas aeruginosa | 12 |
These results suggest that the compounds derived from the oxazine framework can effectively inhibit bacterial growth, with varying efficacy against different strains.
Anticancer Activity
In addition to antibacterial properties, this compound has been assessed for its cytotoxic effects on cancer cell lines. A comparative study against Doxorubicin revealed that certain derivatives exhibited lower toxicity towards normal cells while maintaining significant cytotoxicity against cancer cells.
Cytotoxicity Data
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 8 | MCF-7 (Breast Cancer) | 25 |
| Compound 15 | A549 (Lung Cancer) | 30 |
| Doxorubicin | MCF-7 | 10 |
These findings indicate a potential selectivity of the oxazine derivatives for cancerous cells over normal fibroblast cells (WI38), suggesting their viability as safer anticancer agents.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in bacterial resistance and cancer proliferation. The studies utilized software like Molecular Operating Environment (MOE) to predict binding affinities and interaction profiles.
Binding Affinities
The docking studies indicated favorable binding energies for several targets:
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| DNA Topoisomerase II | -8.5 |
| Bacterial RNA Polymerase | -9.0 |
| EGFR | -7.8 |
These results support the hypothesis that this compound may interfere with critical biological pathways in bacteria and cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
